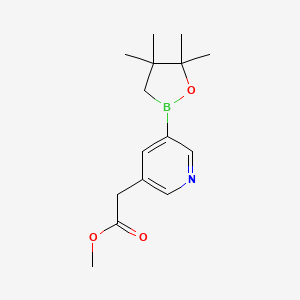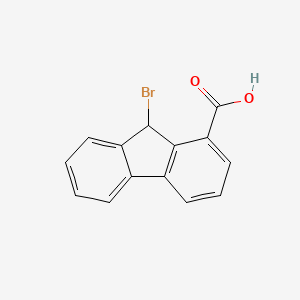
9-Bromo-9h-fluorene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-9h-fluorene-1-carboxylic acid: is an organic compound with the molecular formula C14H9BrO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both a bromine atom and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-9h-fluorene-1-carboxylic acid typically involves the bromination of fluorene derivatives. One common method is the bromination of 9H-fluorene-1-carboxylic acid using bromine in the presence of a catalyst or under irradiation conditions . The reaction conditions need to be carefully controlled to ensure the selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9-Bromo-9h-fluorene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorene derivatives, while oxidation can produce fluorene-1,9-dicarboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: 9-Bromo-9h-fluorene-1-carboxylic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and polymers with specific properties.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 9-Bromo-9h-fluorene-1-carboxylic acid is not well-documented in the literature. its chemical reactivity suggests that it can interact with various molecular targets through its bromine and carboxylic acid functional groups. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
- 9H-Fluorene-9-carboxylic acid
- 9-Bromo-9H-fluorene
- 9-Hydroxy-9-fluorenecarboxylic acid
Comparison: The presence of the bromine atom makes it more suitable for certain types of chemical reactions, such as nucleophilic substitution, and can enhance its utility in organic synthesis .
Propiedades
Número CAS |
13737-38-7 |
|---|---|
Fórmula molecular |
C14H9BrO2 |
Peso molecular |
289.12 g/mol |
Nombre IUPAC |
9-bromo-9H-fluorene-1-carboxylic acid |
InChI |
InChI=1S/C14H9BrO2/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,13H,(H,16,17) |
Clave InChI |
ZDXPNCHUYBFPAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C(C2=C1)Br)C(=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
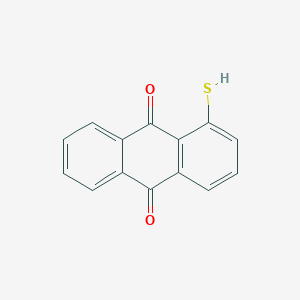
![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)
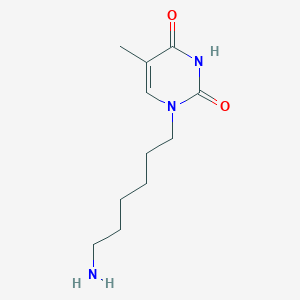
![7-Benzyl-4-(3-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15248564.png)
![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)
![7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15248577.png)
![3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one](/img/structure/B15248596.png)
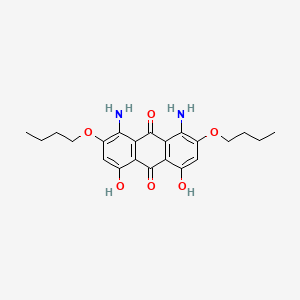
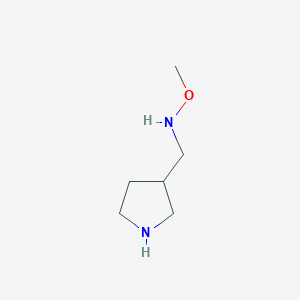
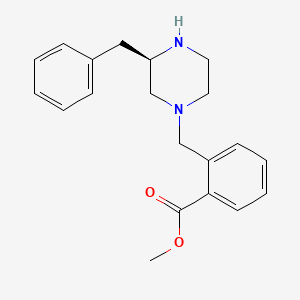
![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
![[1(2H),4'-Bipyridin]-2-one](/img/structure/B15248619.png)
